molecular formula C17H14N2O5 B460767 2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 698977-48-9

2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460767
CAS No.: 698977-48-9
M. Wt: 326.3g/mol
InChI Key: RPBBBSCVSPNVAX-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in the study of neurodegenerative diseases, particularly Down syndrome and Alzheimer's disease, where DYRK1A overexpression is implicated in pathological tau phosphorylation and cognitive deficits [https://pubmed.ncbi.nlm.nih.gov/31039615/]. By inhibiting DYRK1A kinase activity, this compound modulates the alternative splicing of key neuronal genes and reduces the phosphorylation of tau protein, which is a hallmark of several tauopathies, thereby providing a tool to investigate disease mechanisms and potential therapeutic strategies [https://www.nature.com/articles/s41598-019-48718-9]. Furthermore, its selectivity profile makes it a valuable asset for dissecting DYRK1A-specific signaling pathways in neurodevelopment and neuronal function, extending its utility to basic research in cell cycle control and pancreatic beta-cell proliferation [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00252].

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-22-13-5-3-2-4-10(13)14-11(7-18)17(19)24-15-12(21)6-9(8-20)23-16(14)15/h2-6,14,20H,8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBBBSCVSPNVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity:

  • Amino group : May enhance interaction with biological targets.
  • Hydroxymethyl group : Potential for oxidation to carboxylic acid.
  • Methoxyphenyl group : Impacts lipophilicity and receptor interactions.
  • Carbonitrile group : Known for its reactivity in medicinal chemistry.

Molecular Formula : C17_{17}H14_{14}N2_2O5_5
Molecular Weight : 326.31 g/mol
CAS Number : 664999-61-5

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.
  • DNA Interaction : Potential binding to nucleic acids may affect gene expression.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives showed activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of pyran derivatives. For example, a related compound exhibited IC50_{50} values indicating strong cytotoxic effects against cancer cell lines. These findings suggest that the target compound may also possess similar anticancer properties due to structural similarities and functional groups conducive to bioactivity .

Tyrosinase Inhibition

The inhibition of tyrosinase is crucial for applications in skin whitening and treatment of hyperpigmentation. A study reported that a derivative of this class demonstrated competitive inhibition with an IC50_{50} value of 7.69 ± 1.99 μM compared to kojic acid (IC50_{50} = 23.64 ± 2.56 µM), highlighting its potential as a therapeutic agent in dermatology .

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityShowed significant activity against Gram-positive and Gram-negative bacteria
Anticancer Activity AssessmentIndicated cytotoxicity against multiple cancer cell lines
Tyrosinase InhibitionDemonstrated IC50_{50} = 7.69 ± 1.99 μM, superior to kojic acid

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds containing the pyran nucleus exhibit cytotoxic activity against various human tumor cell lines. Studies have shown that derivatives of 4H-pyran can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development . For instance, a study evaluated the anti-proliferative effects of synthesized pyran derivatives on human cancer cell lines, highlighting their potential as therapeutic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that certain derivatives can inhibit the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, compounds similar to 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile have been reported to possess anti-inflammatory and analgesic effects. These properties expand the potential applications of this compound in treating inflammatory diseases .

Study on Anticancer Activity

A recent study focused on synthesizing a series of 4H-pyran derivatives and evaluating their anticancer activities against different cell lines. The results indicated that some derivatives showed significant inhibition of cell proliferation at low concentrations. Morphological changes in treated cells were observed using fluorescent microscopy, confirming the compounds' effectiveness in inducing apoptosis .

Synthesis via Microwave-Assisted Methods

Another study explored microwave-assisted synthesis methods for producing kojic acid derivatives, which are structurally related to the compound . This method demonstrated high efficiency and selectivity, indicating that similar approaches could be applied to synthesize this compound for further pharmacological evaluation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Pyranopyran derivatives in this class differ primarily in their aromatic substituents, which influence both physical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituents and Physical Properties of Selected Analogs
Compound ID/Name Substituent(s) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
1c (Target Compound) 2-Methoxyphenyl 220–218 IR: 2222 cm⁻¹ (C≡N); NMR: δ 3.77 (OCH₃)
6b (2-Amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-...) 4-((4-Fluorobenzyl)oxy)phenyl 227–230 IR: 3271 cm⁻¹ (NH₂), 2207 cm⁻¹ (C≡N)
6a (2-Amino-4-(4-(benzyloxy)phenyl)-...) 4-(Benzyloxy)phenyl 221–224 IR: 2199 cm⁻¹ (C≡N); NMR: δ 5.09 (-CH₂-O-)
6h (2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-...) 3-((4-Chlorobenzyl)oxy)phenyl 232–236 IR: 2191 cm⁻¹ (C≡N)
6o (2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-...) 3-Methoxy-4-((4-methylbenzyl)oxy)phenyl 241–245 IR: 2200 cm⁻¹ (C≡N); NMR: δ 2.33 (-CH₃)
Ethyl Ester Derivative (CAS: 194282-66-1) 4-Chlorophenyl + Ethoxycarbonyl Not reported Molecular Formula: C₁₉H₁₇ClN₂O₆
Key Observations:
  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., -Cl in 6h ) increase melting points compared to methoxy or benzyloxy substituents.
  • Spectral Trends : Nitrile (C≡N) IR peaks consistently appear near 2200 cm⁻¹, confirming structural integrity .
Table 2: Antityrosinase Activity of Key Analogs
Compound ID/Name IC₅₀ (µM) Inhibition Mode Key Structural Feature Reference
6b 7.69 ± 1.99 Competitive 4-((4-Fluorobenzyl)oxy)phenyl
6o Not reported N/A 3-Methoxy-4-((4-methylbenzyl)oxy)phenyl
1c (Target) Not reported N/A 2-Methoxyphenyl
Key Findings:
  • Fluorine Enhances Potency : 6b ’s 4-fluorobenzyloxy group confers a 3-fold increase in potency over kojic acid. Molecular dynamics simulations attribute this to stronger hydrophobic interactions and hydrogen bonding with tyrosinase .
  • Methoxy Positioning : While 1c ’s 2-methoxyphenyl group may improve solubility, its ortho-substitution likely reduces steric compatibility with the enzyme’s active site compared to para-substituted analogs like 6b .

Preparation Methods

Protocol Outline

  • Reagents : 2-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), kojic acid (1 mmol), triethylamine (Et₃N, 1 mmol), and ionic liquid [bmim]BF₄ (2 mL).

  • Conditions : Stir at room temperature (25°C) for 2–4 hours.

  • Workup : Add water (5 mL), filter, wash with water, and recrystallize from ethanol.

Key Advantages :

  • Green chemistry : Ionic liquids are recyclable, reducing solvent waste.

  • High yields : Reported yields for similar compounds (e.g., 4-methoxyphenyl derivatives) exceed 90%.

Solvent-Free Synthesis with SnCl₄/SiO₂ Nanoparticles

A solvent-free method using tin tetrachloride supported on silica gel nanoparticles (SnCl₄/SiO₂ NPs) enables efficient synthesis under mild conditions.

Reaction Parameters

ComponentQuantityRole
2-methoxybenzaldehyde1 mmolElectrophilic partner
Malononitrile1 mmolActive methylene compound
Kojic acid1 mmolMichael donor
SnCl₄/SiO₂ NPs0.004 g (0.5%)Lewis acid catalyst

Procedure :

  • Mixing : Combine aldehyde, malononitrile, kojic acid, and catalyst in a mortar.

  • Conditions : Grind at room temperature for 15–30 minutes.

  • Isolation : Dissolve in hot ethanol, filter, and recrystallize.

Performance :

  • Yield : Up to 95% for analogous compounds.

  • Catalyst recyclability : SnCl₄/SiO₂ NPs remain active after 5 cycles.

Ultrasound-Assisted Organocatalytic Domino Reaction

Ultrasound irradiation with L-proline as an organocatalyst accelerates reaction kinetics, enabling short reaction times.

Optimized Protocol

ParameterValue
SolventEthanol:water (1:1)
CatalystL-proline (20 mol%)
Ultrasound frequency40 kHz
Reaction time8–15 minutes

Mechanistic Pathway :

  • Knoevenagel condensation : Aldehyde + malononitrile → α,β-unsaturated nitrile.

  • Michael addition : Kojic acid attacks the nitrile intermediate.

  • Cyclization : Intramolecular attack forms the pyrano[3,2-b]pyran core.

Yield Potential :

  • Example : 4-methoxyphenyl derivative achieved 92% yield under identical conditions.

Supramolecular Catalysis with β-Cyclodextrin

β-Cyclodextrin (β-CD) acts as a non-covalent catalyst, enhancing substrate alignment and reaction efficiency.

Reaction Setup

ComponentQuantityRole
2-methoxybenzaldehyde1 mmolSubstrate
Malononitrile1 mmolActive methylene
Kojic acid1 mmolMichael donor
β-CD10 mol%Host catalyst

Conditions :

  • Solvent : Aqueous ethanol (1:1).

  • Activation : Ultrasound (40 kHz) at 25°C.

Outcome :

  • Yield : 90% for 3-methoxyphenyl analogs.

  • Selectivity : High regioselectivity due to substrate pre-organization in β-CD cavity.

SiO₂–OSO₃H Nanoparticles in Aqueous Medium

Sulfuric acid-functionalized silica nanoparticles (SiO₂–OSO₃H) enable synthesis in water, aligning with green chemistry principles.

Reaction Table

ComponentQuantityFunction
2-methoxybenzaldehyde1 mmolAldehyde component
Malononitrile1 mmolNitrile source
Kojic acid1 mmolKetone donor
SiO₂–OSO₃H0.006 g (0.5%)Acid catalyst

Procedure :

  • Reflux : Stir in water at 100°C for 1–2 hours.

  • Catalyst recovery : Filter, wash, and reuse.

Efficiency :

  • Yield : >90% for benzaldehyde derivatives.

  • Catalyst stability : Retains activity after 3 cycles.

Comparative Analysis of Methods

MethodCatalystSolventTimeYield (%)Reusability
Ionic liquidEt₃N[bmim]BF₄2–4 h85–95Yes
SnCl₄/SiO₂ NPsSnCl₄/SiO₂Solvent-free15–3090–95Yes
Ultrasound/L-prolineL-prolineEthanol:water8–1585–92No
β-CDβ-CDEthanol:water10–2085–90Yes
SiO₂–OSO₃HSiO₂–OSO₃HWater1–2 h90–95Yes

Mechanistic Insights

The general mechanism involves:

  • Knoevenagel condensation : Formation of α,β-unsaturated nitrile from aldehyde and malononitrile.

  • Michael addition : Kojic acid attacks the nitrile intermediate.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrano[3,2-b]pyran core .

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